![molecular formula C12H18ClNO3S2 B2648905 1-(3-chlorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide CAS No. 1421531-40-9](/img/structure/B2648905.png)
1-(3-chlorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide
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Description
1-(3-chlorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide, also known as CPMM, is a sulfonamide-based compound that has been widely studied for its potential therapeutic applications. CPMM has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions.
Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on synthesizing and analyzing the structural properties of compounds containing methanesulfonamide and related functional groups. For example, studies have demonstrated the synthesis of complex heterocyclic compounds involving methanesulfonamide derivatives and have analyzed their structural characteristics through NMR spectra and crystallography. These compounds are of interest due to their potential applications in developing new materials with unique chemical and physical properties (Upadhyaya et al., 1997).
Enzymatic Activity and Inhibition
Methanesulfonamide derivatives have been explored for their activity in enzymatic systems. For instance, coenzyme M analogues have been synthesized and investigated for their ability to act as substrates or inhibitors in enzymatic reactions, such as those involved in methane biosynthesis. This highlights the potential use of these compounds in studying and manipulating biochemical pathways (Gunsalus et al., 1978).
Chemical Reactions and Transformations
Compounds containing methylthio and methanesulfonyl groups have been subjects of studies focusing on their chemical reactivity and transformations. Research has demonstrated how these compounds undergo oxidation reactions, providing insights into their reactivity and potential applications in synthetic chemistry. For example, the oxidation of methyl (methylthio)methyl sulfoxide has been studied, offering routes to produce sulfoxides and sulfones, which are valuable in various chemical synthesis processes (Ogura et al., 1980).
properties
IUPAC Name |
1-(3-chlorophenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO3S2/c1-12(15,9-18-2)8-14-19(16,17)7-10-4-3-5-11(13)6-10/h3-6,14-15H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCZNBIXNLPRHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CC1=CC(=CC=C1)Cl)(CSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide |
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